P-TOLUNITRILE-D7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The efficient synthesis of P-Tolunitrile by liquid phase ammoxidation of p-xylene over silica-supported catalysts without solvent showcases innovative approaches to producing this compound directly under optimal conditions, achieving high yields and selectivity (Yulong, 2006)(Yulong, 2006).

Molecular Structure Analysis

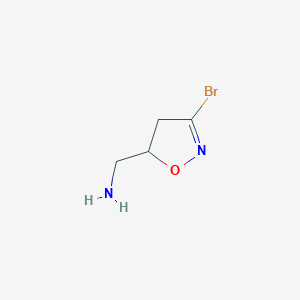

Studies on α-Bromo-p-tolunitrile reveal detailed insights into the molecular structure and vibrational spectra, emphasizing the stability of the molecule and intramolecular charge transfer, which are pivotal for understanding P-TOLUNITRILE-D7's characteristics (Janaki et al., 2013)(Janaki, Balachandran, & Lakshmi, 2013).

Chemical Reactions and Properties

The lithiation of tolunitriles presents a versatile pathway to synthetically useful organometallic reagents, demonstrating the reactive nature of P-Tolunitrile derivatives and their potential in various chemical reactions (Kaiser & Petty, 1976)(Kaiser & Petty, 1976).

Physical Properties Analysis

Investigations into the synthesis and structural characterization of P-Tolunitrile derivatives, like the study on 3- and 4-pyridylacetonitriles, offer a comprehensive view of their physical properties, including vibrational modes and thermodynamic parameters, essential for understanding P-TOLUNITRILE-D7's behavior (Reddy et al., 2019)(Reddy, Prashanth, Prasanna, & Reddy, 2019).

Chemical Properties Analysis

The reactivity and chemical properties of P-Tolunitrile derivatives are further elucidated through studies on metal complexes, revealing insights into their bonding, electronic properties, and antimicrobial activity, providing a broader understanding of P-TOLUNITRILE-D7's chemical nature (Mohamed et al., 2015)(Mohamed, Shaaban, Farag, Zoghaib, & Afifi, 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

P-tolunitrile, a cyanobenzene derivative, is significant in organic synthesis and chemical reactions. It has been studied for its efficient synthesis through liquid phase ammoxidation of p-xylene, offering a solvent-free, one-pot procedure with high selectivity and yield under optimized conditions (Yulong, 2006). The synthesis of p-tolunitrile also explores the selective ammoxidation of methylbenzyl chlorides, showing significant advantages in terms of reaction conditions and selectivity towards mono-nitriles (Xie et al., 2010). These methods provide new pathways for preparing alkylbenzonitriles and other aromatic nitriles, highlighting the chemical versatility of p-tolunitrile in synthetic organic chemistry.

Spectroscopy and Molecular Analysis

The pulsed field ionisation—ZEKE photoelectron spectroscopy applied to p-tolunitrile has shed light on its electronic structure, revealing well-resolved anharmonic structures attributed to internal rotational motion of the methyl group in the cation (Suzuki et al., 2005). Furthermore, the vibronic spectroscopy of jet-cooled p-cyanobenzyl radical, generated from p-tolunitrile, has been used to analyze vibrational mode frequencies in the ground electronic state, facilitating a deeper understanding of the molecular dynamics and electronic transitions (Lee & Ahn, 2000).

Photocatalysis and Chemical Transformations

P-tolunitrile has been used as a substrate in studies exploring the selective oxygenation of ring-substituted toluenes with electron-withdrawing substituents. This process, facilitated by photocatalysis under specific conditions, yields corresponding aldehydes, demonstrating the role of p-tolunitrile in photocatalytic applications and the potential for selective chemical transformations (Ohkubo et al., 2003).

Theoretical and Computational Studies

Theoretical investigations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been applied to p-tolunitrile to study its molecular structure, vibrational spectra, and hyperconjugative interactions. These studies provide insights into the conformational stability and electronic properties of p-tolunitrile, aiding in the understanding of its behavior in various chemical contexts (Janaki et al., 2013).

Safety And Hazards

P-Tolunitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard45. It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation45. It is advised to handle it with care, wearing protective gloves, clothing, and eye/face protection45.

Orientations Futures

I couldn’t find specific information on the future directions of P-TOLUNITRILE-D7 in the data I retrieved.

Please note that this information is based on the data I retrieved and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propriétés

Numéro CAS |

1219804-01-9 |

|---|---|

Nom du produit |

P-TOLUNITRILE-D7 |

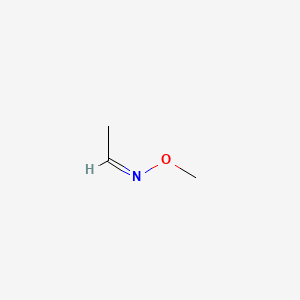

Formule moléculaire |

C8D7N |

Poids moléculaire |

124.19 |

Synonymes |

P-TOLUNITRILE-D7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.